methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a molecular formula of C25H21ClN4O3S. This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a benzoate ester. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The chlorobenzyl group is then introduced through a nucleophilic substitution reaction.
The next step involves the formation of the sulfanylacetyl hydrazone linkage. This is achieved by reacting the benzimidazole derivative with a suitable thioester and hydrazine hydrate under controlled conditions. Finally, the benzoate ester is formed through esterification with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques such as HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating parasitic infections and certain types of cancer.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death. The compound may also interact with proteins involved in signal transduction pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the complex benzimidazole and chlorobenzyl groups.
Methyl 4-((E)-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)benzoate: A closely related compound with a thiadiazole ring instead of the benzimidazole moiety.
Uniqueness
Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is unique due to its combination of a benzimidazole core, a chlorobenzyl group, and a benzoate ester. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21ClN4O3S |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H21ClN4O3S/c1-33-24(32)19-10-6-17(7-11-19)14-27-29-23(31)16-34-25-28-21-4-2-3-5-22(21)30(25)15-18-8-12-20(26)13-9-18/h2-14H,15-16H2,1H3,(H,29,31)/b27-14+ |
InChI Key |
XNCDCUCBKDPUFW-MZJWZYIUSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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